REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([O:8][CH2:9][C:10]2[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=2[NH:17][C:18]([O:20][CH3:21])=[O:19])=[CH:6][CH:5]=[CH:4][N:3]=1.S(O[CH:27]([CH2:31][C:32]#[CH:33])[C:28](=O)[CH3:29])(C)(=O)=O>C(O)C>[CH3:21][O:20][C:18]([NH:17][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([CH3:16])[C:10]=1[CH2:9][O:8][C:7]1[C:2]2[N:3]([C:27]([CH2:31][C:32]#[CH:33])=[C:28]([CH3:29])[N:1]=2)[CH:4]=[CH:5][CH:6]=1)=[O:19]
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Name
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2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine
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Quantity
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4.22 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1OCC1=C(C=CC=C1C)NC(=O)OC
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Name
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3-mesyloxy-5-hexyn-2-one
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Quantity
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2.74 g
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Type
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reactant
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Smiles
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S(=O)(=O)(C)OC(C(C)=O)CC#C
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Name
|
|
Quantity
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42 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 62 hours
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Duration
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62 h
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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ADDITION
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Details
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To the residue was added
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Type
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FILTRATION
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Details
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aqueous solution of sodium bicarbonate and the insoluble material was collected by filtration
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Type
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CUSTOM
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Details
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The crude product was purified by column chromatography on silica gel (150 g) with methylene chloride
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Type
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ADDITION
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Details
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a mixture of methylene chloride and acetonitrile (10:1) as eluents
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Type
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CUSTOM
|
Details
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to afford a solid, which
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Type
|
CUSTOM
|
Details
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was recrystallized from a mixture of ethyl acetate and cyclohexane
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Name
|
|
Type
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product
|
Smiles
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COC(=O)NC1=C(COC=2C=3N(C=CC2)C(=C(N3)C)CC#C)C(=CC=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |